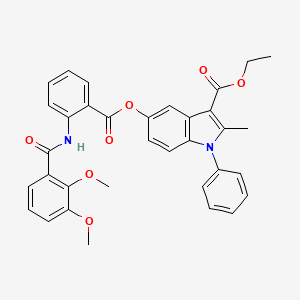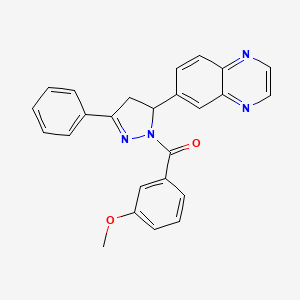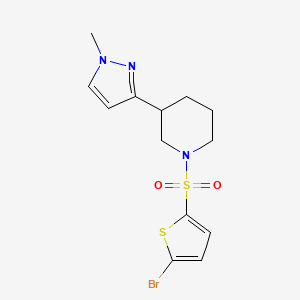![molecular formula C17H20N4O5S2 B2972148 N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 2034402-08-7](/img/structure/B2972148.png)
N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic organic compound that exhibits unique chemical and physical properties. Its structure includes a benzo[c][1,2,5]thiadiazole moiety, which is known for its electron-withdrawing abilities, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps. Here’s a general outline of the synthetic pathway:
Formation of the Benzo[c][1,2,5]thiadiazole Core: : The initial step includes the preparation of the benzo[c][1,2,5]thiadiazole ring system, often synthesized via cyclization reactions involving ortho-disubstituted benzene derivatives with appropriate sulfur and nitrogen sources.
Attachment of the Sulfamoyl Group: : This involves sulfonation followed by amination, where the sulfamoyl group is introduced onto the phenyl ring.
Alkylation Process: : The next step includes the alkylation of the intermediate product to attach the 3-methyl-2,2-dioxidobenzo moiety, often through nucleophilic substitution reactions.
Acetamide Formation:
Industrial Production Methods
For large-scale production, methods need optimization in terms of yield, cost, and environmental impact. Industrial synthesis would likely involve:
High-efficiency catalytic processes to maximize yield.
Use of continuous flow reactors for better control over reaction conditions and scalability.
Implementation of green chemistry principles to minimize waste and hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: : Introduction of oxygen-containing functional groups.
Reduction: : Removal of oxygen-containing functional groups or addition of hydrogen.
Substitution: : Replacement of one functional group by another.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4), Hydrogen gas (H2) with Palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenation agents like chlorine or bromine, nucleophiles for substitution reactions.
Major Products Formed
Oxidation: : Introduction of carbonyl or hydroxyl groups.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide is used as an intermediate for synthesizing complex molecules due to its versatile functional groups.
Biology and Medicine
Biologically, this compound's structure allows it to interact with various biological targets, making it valuable in drug discovery for developing new pharmaceuticals, particularly in oncology and antimicrobial research.
Industry
In industrial applications, its properties make it suitable for use in organic electronics, such as in the development of organic photovoltaic cells and light-emitting diodes (LEDs).
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. Its electron-withdrawing groups can modulate the activity of enzymes and receptors by altering the electron density on these proteins, thereby influencing their activity. Specific molecular targets and pathways would include:
Enzyme inhibition by binding to the active sites or allosteric sites.
Modulation of signaling pathways through receptor binding, altering signal transduction.
Comparaison Avec Des Composés Similaires
Comparing N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide with similar compounds:
3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole derivatives: : Similar electron-withdrawing properties but may lack the additional functional groups that make our compound more versatile.
Phenylsulfamoyl derivatives: : Share the sulfamoyl group, but the absence of the benzo[c][1,2,5]thiadiazole moiety could result in different chemical and biological activities.
The unique combination of the benzo[c][1,2,5]thiadiazole ring with the sulfamoyl and acetamide groups in this compound sets it apart, providing a distinct profile in terms of reactivity and applications.
Let me know if there’s anything specific you want to dive deeper into!
Propriétés
IUPAC Name |
N-[4-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-13(22)19-14-7-9-15(10-8-14)27(23,24)18-11-12-21-17-6-4-3-5-16(17)20(2)28(21,25)26/h3-10,18H,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKAJICFPPHIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2972066.png)

![N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2972068.png)
![(2E)-3-phenyl-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2972069.png)






![3-allyl-5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2972084.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2972086.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2972088.png)
